

Application Note: Investigating the Substantivity of Karanal on Different Fabrics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

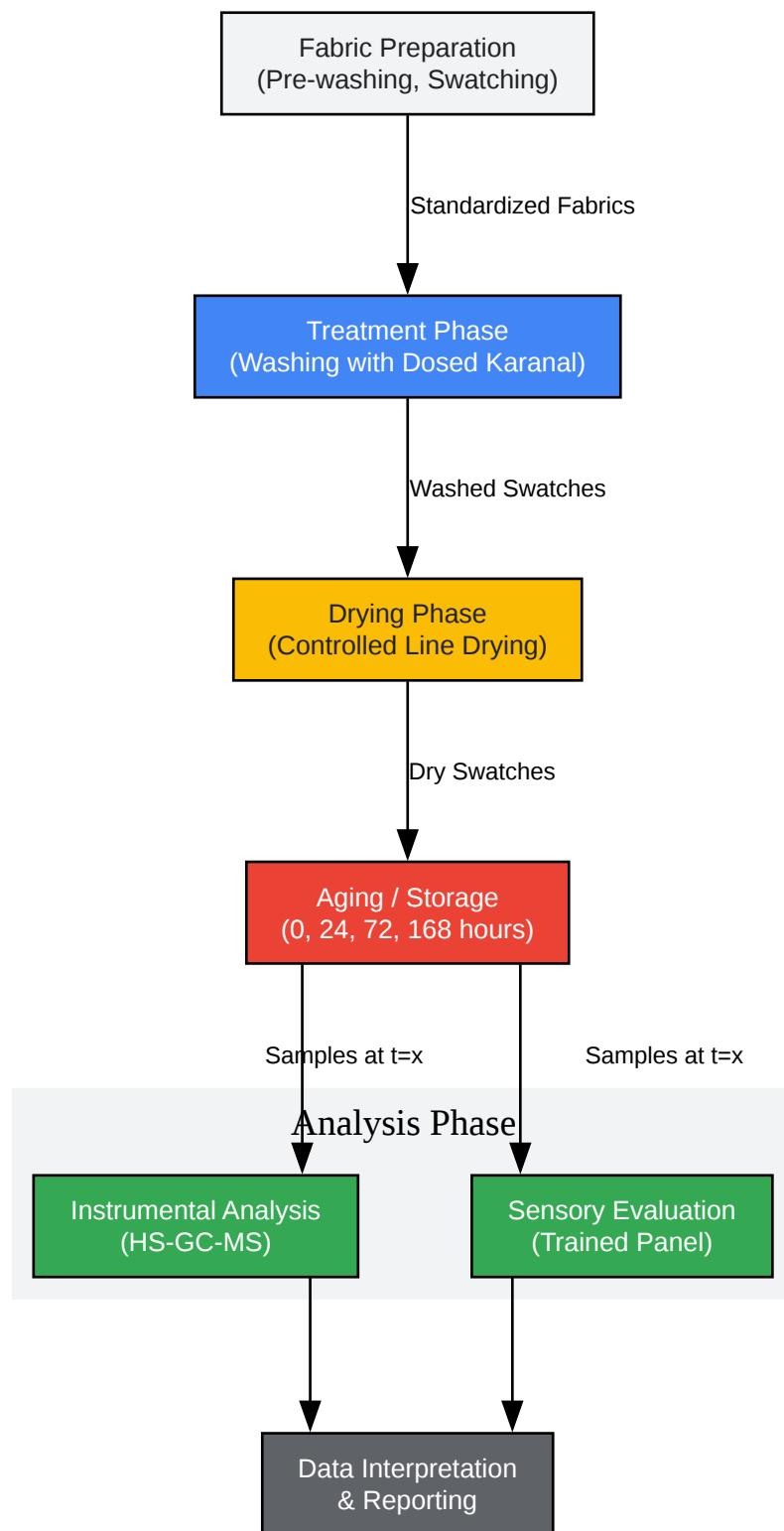
Compound Name: **Karanal**

Cat. No.: **B1171237**

[Get Quote](#)

Introduction

Karanal® is a powerful, synthetic woody-amber fragrance ingredient known for its high impact, radiance, and exceptional tenacity.^{[1][2][3][4]} Developed by Givaudan, its chemical name is 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.^{[1][2]} Due to its chemical stability and low vapor pressure (0.00067 mmHg @ 25°C), **Karanal** is highly valued for its excellent substantivity, particularly in rinse-off applications like fabric conditioners and shampoos.^{[1][2][5][6][7][8]} Substantivity, in this context, refers to the affinity of the fragrance molecule for a substrate, enabling it to deposit on the fabric during washing and remain perceptible on the dry cloth for an extended period.


This application note provides detailed protocols for quantifying the substantivity of **Karanal** on three common fabric types: cotton, polyester, and a cotton-polyester blend. The methodologies outlined include instrumental analysis via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for quantitative measurement and a trained sensory panel for qualitative and intensity evaluation. These protocols are designed for researchers in fragrance development, textile science, and consumer product formulation.

Core Concepts & Workflow

The substantivity of a fragrance molecule like **Karanal** is influenced by several factors, including its physicochemical properties (e.g., LogP, vapor pressure), the formulation of the delivery vehicle (e.g., fabric softener), and the nature of the fabric itself.^{[9][10]} Natural fibers

like cotton and synthetic fibers like polyester have different surface chemistries and morphologies, which affect their interaction with fragrance molecules.

The overall experimental workflow is designed to simulate a typical laundry process, followed by analysis at various time points to assess the longevity of the fragrance.

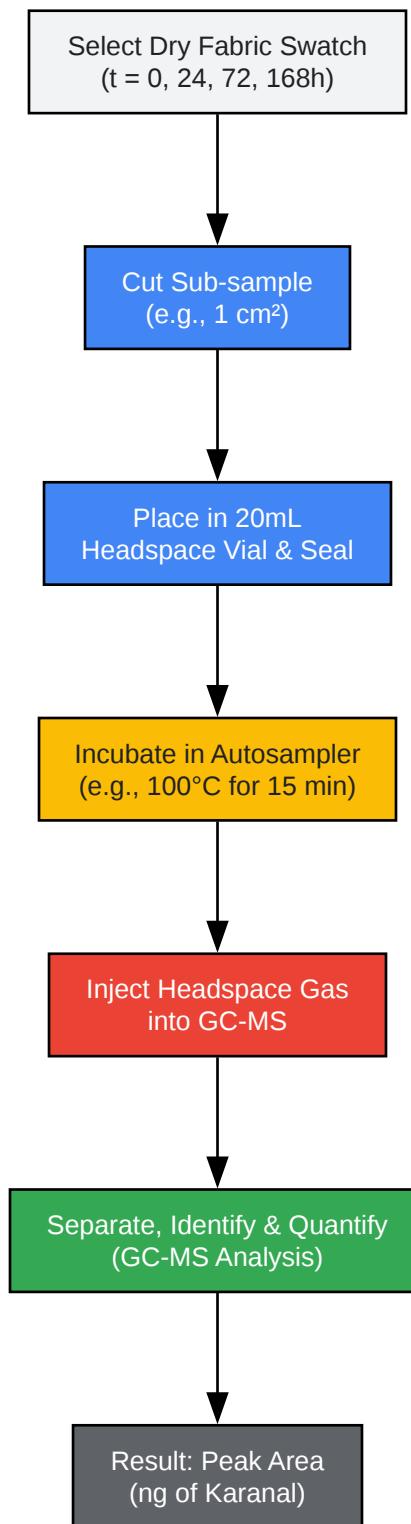
[Click to download full resolution via product page](#)

Caption: High-level overview of the experimental workflow.

Experimental Protocols

Materials & Equipment

- Fabrics: 100% cotton (desized, bleached), 100% polyester, 50/50 cotton-polyester blend.
- Fragrance Material: **Karanal** (CAS No: 117933-89-8).
- Base: Unfragranced liquid fabric conditioner.
- Washing: Laboratory-scale washing machine (e.g., Tergotometer).
- Analysis:
 - Headspace Autosampler.
 - Gas Chromatograph with Mass Spectrometer (GC-MS).
 - 20 mL headspace vials with magnetic crimp caps.
- Sensory:
 - Trained sensory panel (10-12 panelists).
 - Odor-free evaluation booths.
 - Standardized scoresheet (e.g., Labeled Magnitude Scale).[\[11\]](#)


Protocol 1: Fabric Treatment

- Pre-washing: Wash all fabric sheets three times in a standard washing machine with an unfragranced, non-biological detergent to remove any residual finishes. Tumble dry and store in a sealed, odor-free container.
- Swatching: Cut the pre-washed fabrics into standardized swatches (e.g., 10 cm x 10 cm).
- Dosing: Prepare a stock solution of **Karanal** in the unfragranced fabric conditioner base at a concentration of 0.2% (w/w).

- Washing Cycle:
 - Place a standardized ballast load (2 kg) plus the test swatches into the washing apparatus.
 - Run a standardized rinse cycle (e.g., 15 minutes, 25°C water).
 - In the final rinse, add the dosed fabric conditioner.
 - Complete the rinse and spin cycle.
- Drying: Remove swatches immediately and hang them on a line in a controlled environment (22°C, 50% relative humidity) with no external air currents or odors.

Protocol 2: HS-GC-MS Quantification

This protocol quantifies the amount of **Karanal** released from the fabric into the headspace, which is a proxy for the amount retained on the fabric.[\[12\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Sample preparation and analysis pipeline for HS-GC-MS.

- Sampling: At each time point (0, 24, 72, and 168 hours post-drying), take one swatch of each fabric type.
- Preparation: From the center of the swatch, cut a small, precise sample (e.g., 1 cm²) and place it into a 20 mL headspace vial. Seal immediately.
- Incubation: Place the vial in the headspace autosampler. Equilibrate the sample at a set temperature (e.g., 100°C) for a defined period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[15][16]
- Injection & Analysis: Automatically inject a known volume of the headspace gas into the GC-MS system.
 - GC Column: DB-5ms or similar non-polar column.
 - Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
 - MS: Scan from m/z 40-400. Identify **Karanal** by its retention time and mass spectrum.
- Quantification: Create a calibration curve using known concentrations of **Karanal**. Use the peak area of the target ion to quantify the amount of **Karanal** in the headspace (reported as ng/cm² of fabric).

Protocol 3: Sensory Panel Evaluation

Sensory analysis provides data on the human perception of fragrance intensity, which is the ultimate measure of performance.[11][17]

- Panelist Training: Use panelists trained in fragrance intensity evaluation using a standardized scale, such as a 0-100 Labeled Magnitude Scale (LMS), where 0 = 'No Odor' and 100 = 'Strongest Imaginable'.
- Sample Presentation: At each time point (0, 24, 72, and 168 hours), place one swatch of each fabric type in an odor-free, coded container.
- Evaluation: Panelists open one container at a time, sniff the fabric swatch from a standardized distance, and rate the perceived intensity of the **Karanal** fragrance on their scoresheet.

- Data Analysis: Calculate the mean intensity score for each fabric type at each time point.

Data Presentation

Disclaimer: The following data is illustrative and serves as a realistic example of expected outcomes. It is not derived from actual experimental results.

Table 1: Quantitative Analysis of **Karanal** via HS-GC-MS This table shows the mean amount of **Karanal** detected in the headspace above the fabric at different time intervals.

Time (Hours)	Cotton (ng/cm ²)	Polyester (ng/cm ²)	50/50 Blend (ng/cm ²)
0 (Dry)	15.2	25.8	20.5
24	10.8	21.1	16.3
72	6.1	15.4	10.9
168 (7 days)	2.5	9.8	6.2

Table 2: Sensory Panel Evaluation of Fragrance Intensity This table shows the mean perceived intensity of the **Karanal** fragrance as rated by a trained panel on a 0-100 scale.

Time (Hours)	Cotton (Mean Score)	Polyester (Mean Score)	50/50 Blend (Mean Score)
0 (Dry)	65	78	72
24	52	68	61
72	35	55	45
168 (7 days)	18	39	28

Interpretation of Results

The illustrative data suggests that **Karanal** exhibits greater substantivity on polyester compared to cotton. This is a common phenomenon for many hydrophobic (high LogP) fragrance molecules, as they have a higher affinity for the similarly hydrophobic surface of

polyester fibers than for the hydrophilic, porous surface of cotton.[10] The cotton-polyester blend shows an intermediate performance, as expected.

The HS-GC-MS data correlates well with the sensory panel results, demonstrating that instrumental analysis is a robust method for predicting consumer-perceived fragrance longevity. [12] Both methods show a clear decline in fragrance presence over seven days, but the decay is significantly slower on polyester, confirming **Karanal**'s "outstanding fibre substantivity".[3][6] [7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Karanal (117933-89-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Perfumers Apprentice - Karanal (Givaudan) ** [shop.perfumersapprentice.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. ScenTree - Karanal® (CAS N° 117933-89-8) [scentree.co]
- 6. amber dioxane, 117933-89-8 [thegoodscentscompany.com]
- 7. olfactorian.com [olfactorian.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A quantitative study of factors that influence the substantivity of fragrance chemicals on laundered and dried fabrics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. s4science.at [s4science.at]
- 14. researchgate.net [researchgate.net]

- 15. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- To cite this document: BenchChem. [Application Note: Investigating the Substantivity of Karanal on Different Fabrics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171237#investigating-the-substantivity-of-karanal-on-different-fabrics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com